An In-Depth Technical Guide to 2,3-Diphenylquinoxalin-6(4H)-one: Properties, Synthesis, and Biological Potential
An In-Depth Technical Guide to 2,3-Diphenylquinoxalin-6(4H)-one: Properties, Synthesis, and Biological Potential
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of the heterocyclic compound 2,3-Diphenylquinoxalin-6(4H)-one. Due to the limited direct literature on this specific molecule, this guide synthesizes information from closely related analogs and established chemical principles to provide a robust resource for research and development.
Core Chemical Properties
2,3-Diphenylquinoxalin-6(4H)-one is a derivative of quinoxaline, a bicyclic heteroaromatic compound. The presence of the phenyl groups at positions 2 and 3 significantly influences its electronic properties and steric hindrance, while the ketone group at position 6 is expected to be a key site for chemical reactivity and potential biological interactions.
Structural Information and Tautomerism
The designation "(4H)-one" suggests that this compound can exist in keto-enol tautomeric forms. This equilibrium is a critical aspect of its chemistry, influencing its reactivity, solubility, and interaction with biological targets. The enol form, 6-hydroxy-2,3-diphenylquinoxaline, possesses an aromatic hydroxyl group, which can act as a hydrogen bond donor and is weakly acidic. The keto form features a carbonyl group, a hydrogen bond acceptor, and an activated methylene group in the heterocyclic ring. The predominant tautomer will depend on the solvent, pH, and temperature.
Physicochemical Data Summary
The following table summarizes the estimated and known physicochemical properties of 2,3-Diphenylquinoxalin-6(4H)-one and its parent compound, 2,3-diphenylquinoxaline, for comparison.
| Property | 2,3-Diphenylquinoxaline | 2,3-Diphenylquinoxalin-6(4H)-one (Estimated) |
| Molecular Formula | C₂₀H₁₄N₂ | C₂₀H₁₄N₂O |
| Molecular Weight | 282.34 g/mol | 298.34 g/mol |
| Appearance | Beige to light grey-brown crystalline powder | Yellowish to orange crystalline solid |
| Melting Point | 125-128 °C | Expected to be higher than the parent compound due to hydrogen bonding capabilities |
| Solubility | Soluble in organic solvents like ethanol and chloroform; low solubility in water.[1] | Expected to have moderate solubility in polar organic solvents and low solubility in water. The enol form may exhibit slight solubility in alkaline aqueous solutions. |
| pKa | Not readily available | The enol form is expected to have a pKa similar to other phenols (around 10). The protonated quinoxaline nitrogen will have an acidic pKa. |
Synthesis and Reactivity
Proposed Synthetic Pathway
A common and effective method for synthesizing the 2,3-diphenylquinoxaline scaffold is the condensation of a substituted o-phenylenediamine with benzil (1,2-diphenylethane-1,2-dione).[2] To obtain the desired 6-substituted product, a starting material with a functional group at the 4-position of the o-phenylenediamine is required. A plausible precursor is 4-methoxy-1,2-phenylenediamine, which upon condensation with benzil would yield 6-methoxy-2,3-diphenylquinoxaline. Subsequent deprotection of the methyl ether would provide the target compound in its enol form, which would be in equilibrium with the keto form.
Experimental Protocol: Synthesis of 6-Methoxy-2,3-diphenylquinoxaline
This protocol is adapted from general procedures for quinoxaline synthesis.[2]
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Dissolution: Dissolve 1 equivalent of 4-methoxy-1,2-phenylenediamine in a minimal amount of a suitable solvent such as ethanol or acetic acid.
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Addition of Benzil: To this solution, add 1 equivalent of benzil.
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Reaction: The reaction mixture is typically heated to reflux for a period ranging from 1 to 4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
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Isolation: Upon completion, the reaction mixture is cooled to room temperature, and the product is precipitated by the addition of water.
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Purification: The crude product is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 6-methoxy-2,3-diphenylquinoxaline.
Experimental Protocol: Demethylation to 2,3-Diphenylquinoxalin-6-ol
This protocol is a general procedure for ether cleavage.
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Dissolution: Dissolve 1 equivalent of 6-methoxy-2,3-diphenylquinoxaline in a dry, inert solvent such as dichloromethane (DCM) or chloroform under an inert atmosphere (e.g., nitrogen or argon).
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Reagent Addition: Cool the solution in an ice bath and slowly add a demethylating agent such as boron tribromide (BBr₃) (typically 1.1 to 1.5 equivalents).
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Reaction: Allow the reaction to warm to room temperature and stir for several hours to overnight. Monitor the reaction progress by TLC.
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Quenching: Carefully quench the reaction by the slow addition of water or methanol.
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Work-up: The mixture is then typically neutralized with a mild base (e.g., sodium bicarbonate solution) and extracted with an organic solvent. The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
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Purification: The crude product can be purified by column chromatography on silica gel to afford the desired 6-hydroxy-2,3-diphenylquinoxaline.
Reactivity
The chemical reactivity of 2,3-Diphenylquinoxalin-6(4H)-one is dictated by its functional groups. The quinoxaline ring system is generally stable but can undergo electrophilic substitution, although the phenyl groups may deactivate the ring. The keto group in the tautomer can undergo typical carbonyl reactions, and the adjacent nitrogen may influence its reactivity. The enol form, with its phenolic hydroxyl group, can be O-alkylated, O-acylated, and undergo electrophilic aromatic substitution on the benzene portion of the quinoxaline ring, ortho and para to the hydroxyl group.
Biological Activity and Potential Applications
Quinoxaline derivatives are recognized for their broad spectrum of biological activities, making them privileged scaffolds in medicinal chemistry.[3][4]
Known Activities of Related Compounds
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Anticancer Activity: Numerous quinoxaline derivatives have demonstrated potent anticancer activity. Some have been investigated as tubulin polymerization inhibitors.[3] A study on 2,3-disubstituted quinoxalin-6-amine analogs revealed that a bisfuranylquinoxalineurea analog induced Mcl-1 dependent apoptosis in cancer cell lines. This suggests that substitution at the 6-position is compatible with potent anticancer effects.
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Antimicrobial Activity: The quinoxaline scaffold is a core component of several antimicrobial agents. Derivatives have shown activity against a range of bacteria and fungi.[4][5]
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Anti-inflammatory and Kinase Inhibition: Certain quinoxaline derivatives have been reported to possess anti-inflammatory properties and can act as inhibitors of various kinases, which are crucial targets in cancer and inflammatory diseases.
Proposed Mechanism of Action: Mcl-1 Dependent Apoptosis
Based on the findings for a structurally similar 2,3-disubstituted quinoxalin-6-amine analog, it is plausible that 2,3-Diphenylquinoxalin-6(4H)-one could also exert its potential anticancer effects through the induction of apoptosis via the intrinsic pathway, potentially by modulating the levels or activity of anti-apoptotic proteins like Mcl-1. Mcl-1 is a member of the Bcl-2 family of proteins that prevents the release of cytochrome c from the mitochondria, thereby inhibiting apoptosis. Inhibition of Mcl-1 would lead to the activation of caspases and subsequent programmed cell death.
Experimental Workflow for Further Investigation
The following workflow outlines a logical progression for the comprehensive investigation of 2,3-Diphenylquinoxalin-6(4H)-one.
Conclusion
2,3-Diphenylquinoxalin-6(4H)-one represents a promising, yet underexplored, chemical entity. Its structural features, including the established biological relevance of the quinoxaline scaffold and the reactive potential of the keto-enol functionality at the 6-position, make it a compelling target for further research. The synthetic pathways and biological hypotheses presented in this guide provide a solid foundation for its synthesis, characterization, and evaluation in drug discovery and materials science programs. The exploration of this compound and its derivatives could lead to the development of novel therapeutic agents with improved efficacy and novel mechanisms of action.
References
- 1. Structural assignment of the enol–keto tautomers of one-pot synthesized 4-hydroxyquinolines/4-quinolones - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. ijiset.com [ijiset.com]
- 3. 2,3-Substituted quinoxalin-6-amine analogs as antiproliferatives: A structure activity relationship study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. rjpbcs.com [rjpbcs.com]
